

Thujyl Alcohol: A Technical Safety and Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the safety and toxicity of **Thujyl alcohol**. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the public domain for several key toxicological endpoints.

Executive Summary

Thujyl alcohol, a bicyclic monoterpenoid found in various plants, is utilized as a flavoring agent in the food industry. Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its use and concluded that it poses no safety concern at current intake levels.[1][2] This technical guide provides a detailed overview of the available safety and toxicity data for **Thujyl alcohol**, highlighting key experimental findings and methodologies. The available data indicates that **Thujyl alcohol** is not a skin irritant. However, in vitro studies suggest a potential for genotoxicity. Comprehensive data on acute and chronic toxicity, skin sensitization, eye irritation, and its metabolic fate are not readily available in the public domain.

Chemical and Physical Properties



Property	Value	Reference	
Chemical Name	(1S,3S,4R,5R)-4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hexan-3-ol	[3]	
Synonyms	4-Thujanol, (-)-3- Neoisothujanol	[3]	
CAS Number	21653-20-3	[4]	
Molecular Formula	C10H18O	[3]	
Molecular Weight	154.25 g/mol	[3]	
Physical Form	Colorless crystals	[3]	
Odor	Minty, camphorous	[3]	
Solubility	Practically insoluble in water; soluble in non-polar solvents and ethanol.	[3]	
Boiling Point	99-100 °C (at 12 mm Hg)	[3]	
Specific Gravity	0.919-0.925	[3]	
Refractive Index	1.460-1.466	[3]	

Toxicological Profile Acute Toxicity

No quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 values) of **Thujyl alcohol** were identified in the publicly available literature.

Skin Irritation/Corrosion

A study conducted according to OECD Test Guideline 404 for acute dermal irritation in New Zealand White rabbits concluded that **Thujyl alcohol** is not a skin irritant.

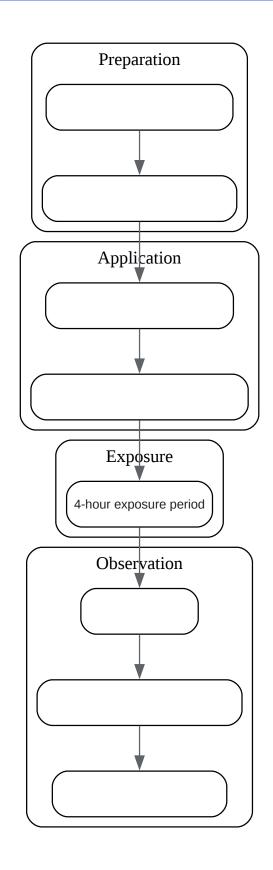
Table 1: Acute Dermal Irritation Study Summary



Test Guidelin e	Species	No. of Animals	Applicat ion	Observa tion Period	Results	Conclus ion	Referen ce
OECD 404	New Zealand White Rabbit	3	0.5 mL, semi- occlusive , 4 hours	72 hours	No dermal irritation or corrosion observed . Skin irritation score: 0.00.	Not classified as a skin irritant.	[5]

A single dose of 0.5 mL of the test substance was applied to a small area of skin on three healthy young adult albino rabbits. The application site was covered with a semi-occlusive dressing for 4 hours. After the exposure period, the dressing was removed, and the skin was observed for signs of erythema and edema at 1, 24, 48, and 72 hours. The severity of the skin reactions was scored according to the Draize scale.





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Experimental workflow for the acute dermal irritation study.



Eye Irritation

No data from studies on the eye irritation potential of **Thujyl alcohol** were identified in the publicly available literature.

Skin Sensitization

No data from studies on the skin sensitization potential of **Thujyl alcohol** (e.g., using the Local Lymph Node Assay - LLNA) were identified in the publicly available literature.

Genotoxicity

An in vitro study investigated the genotoxic potential of 4-thujanol in cultured human peripheral blood lymphocytes. The study assessed chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and micronucleus (MN) formation.

Table 2: In Vitro Genotoxicity of 4-Thujanol in Human Peripheral Blood Lymphocytes

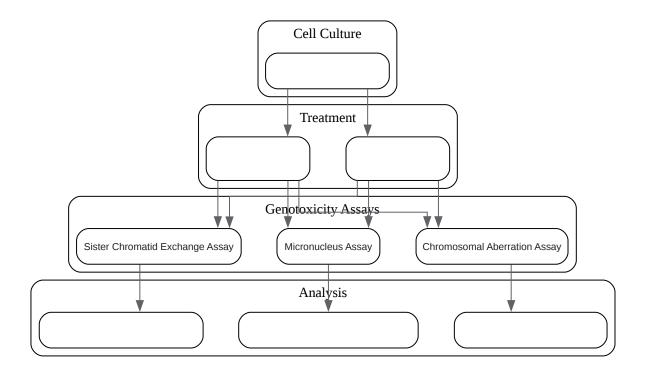


Assay	Test System	Concentr ations Tested (µg/mL)	Metabolic Activatio n (S9)	Results	Conclusi on	Referenc e
Chromoso mal Aberration	Human peripheral blood lymphocyte s	13, 26, 52	With and without	Statistically significant increase in CAs at all concentrati ons.	Clastogeni c	
Sister Chromatid Exchange	Human peripheral blood lymphocyte s	13, 26, 52	With and without	No statistically significant increase in SCEs.	Not an inducer of SCEs	-
Micronucle us Test	Human peripheral blood lymphocyte s	13, 26, 52	With and without	Statistically significant increase in MN formation at all concentrations.	Clastogeni c and/or aneugenic	

- Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI 1640 medium supplemented with fetal bovine serum and phytohemagglutinin.
- Treatment: Cells were treated with 4-thujanol at concentrations of 13, 26, and 52 μg/mL for 24 and 48 hours in the absence of S9 mix, and for 3 hours in the presence of S9 mix.
 Mitomycin-C and cyclophosphamide were used as positive controls.
- Chromosomal Aberration Analysis: Colcemid was added to arrest cells in metaphase. Cells
 were harvested, treated with hypotonic solution, fixed, and spread on slides. Chromosomes
 were stained with Giemsa and analyzed for structural aberrations.



- Sister Chromatid Exchange Analysis: 5-bromo-2'-deoxyuridine (BrdU) was added to the cultures. Slides were prepared and stained using the fluorescence plus Giemsa technique to visualize SCEs.
- Micronucleus Assay: Cytochalasin-B was added to block cytokinesis. Cells were harvested, treated with a hypotonic solution, and fixed. The cytoplasm of binucleated cells was stained and analyzed for the presence of micronuclei.



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Workflow for the in vitro genotoxicity assessment of 4-thujanol.

No in vivo genotoxicity studies for **Thujyl alcohol** were identified in the publicly available literature.



Repeated Dose Toxicity, Carcinogenicity, and Reproductive Toxicity

No data from studies on repeated dose toxicity, carcinogenicity, or reproductive and developmental toxicity of **Thujyl alcohol** were identified in the publicly available literature.

Metabolism and Toxicokinetics

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of **Thujyl alcohol** are not available in the public domain. As a secondary alcohol, it is anticipated to be metabolized in the liver. A plausible metabolic pathway would involve oxidation of the alcohol group to a ketone, followed by further conjugation and excretion.



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Postulated metabolic pathway for **Thujyl alcohol**.

Signaling Pathways

No information regarding the specific signaling pathways affected by **Thujyl alcohol** was identified in the publicly available literature.

Conclusion and Data Gaps

The currently available public data on the safety and toxicity of **Thujyl alcohol** is limited. While it is considered safe for its intended use as a flavoring agent by regulatory bodies, the lack of comprehensive public data on key toxicological endpoints warrants a cautious approach in other potential applications. The positive findings in in vitro genotoxicity assays, coupled with the absence of in vivo data, represent a significant data gap. Further research is needed to fully characterize the safety profile of **Thujyl alcohol**.

Key Data Gaps:



- Acute toxicity (oral, dermal, inhalation LD50)
- Eye irritation
- Skin sensitization
- In vivo genotoxicity
- Repeated dose toxicity
- Carcinogenicity
- Reproductive and developmental toxicity
- Detailed metabolism and toxicokinetics
- Mechanistic studies on signaling pathways

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